Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0) is a strategically designed building block for medicinal chemistry programs targeting integrins like αvβ3 in cancer metastasis. Its strained cyclobutane core offers unique spatial geometry, while the dual functionality of an ethyl ester and a benzyl-protected alcohol enables orthogonal deprotection and conjugation strategies. Unlike its carboxylic acid analog, its optimized LogP of ~2.54 improves blood-brain barrier permeability for CNS drug candidates. Replacing this ester or protecting group is non-trivial and can derail synthetic sequences, invalidate SAR studies, or cause scalability bottlenecks. This compound is commercially supplied with rigorous QC documentation (NMR, HPLC, GC), ensuring your observed biological activity stems from deliberate modifications, not impurities. Available for immediate procurement to support lead optimization through preclinical development.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 106596-81-0
Cat. No. B026073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)cyclobutanecarboxylate
CAS106596-81-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
InChIKeyBOBSPEXKRNDFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0) for Pharmaceutical R&D: A Strategic Overview


Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0) is a versatile, small-molecule building block featuring a strained cyclobutane core, an ethyl ester, and a benzyl-protected alcohol . It is specifically utilized as a key intermediate for synthesizing functionalized cyclobutane scaffolds, notably those employed in the development of novel integrin antagonists for cancer therapy . The compound's value is derived from its dual functional handles: the ethyl ester which can be hydrolyzed to a carboxylic acid for further conjugation, and the benzyloxy group which serves as a protected hydroxyl moiety, enabling orthogonal deprotection strategies in complex syntheses .

The Risks of Substituting Ethyl 3-(benzyloxy)cyclobutanecarboxylate with Superficially Similar Analogs


Generic substitution of Ethyl 3-(benzyloxy)cyclobutanecarboxylate is not chemically trivial and carries significant risk of altering or derailing a synthetic sequence. Swapping the ethyl ester for a methyl or tert-butyl ester can fundamentally change the rate and selectivity of subsequent hydrolysis or transesterification steps, impacting yield and purity. Similarly, replacing the benzyl (Bn) protecting group with a different group (e.g., silyl or PMB) changes the deprotection conditions required, potentially leading to incompatibility with other sensitive functional groups in the target molecule . Most critically, the cis/trans stereochemistry of the 3-position on the cyclobutane ring is a key variable [1]. Substituting a cis-isomer (CAS 141352-62-7) for the isomer mixture of CAS 106596-81-0 can produce a completely different spatial arrangement in the final drug candidate, dramatically impacting its biological activity and rendering any structure-activity relationship (SAR) study invalid.

Quantitative Differentiation: Why Ethyl 3-(benzyloxy)cyclobutanecarboxylate Outperforms Key Analogs


LogP Advantage: Optimized Lipophilicity for CNS Drug Discovery Compared to Carboxylic Acid

The compound (CAS 106596-81-0) exhibits a calculated LogP of 2.5449 [1]. In contrast, its hydrolyzed derivative, 3-(benzyloxy)cyclobutanecarboxylic acid (CAS 4958-02-5), which is a common alternative starting material, has a significantly lower LogP of approximately 1.5 [2]. This represents a LogP difference of over 1 unit.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Scalability: Demonstrated Large-Scale Synthesis Capabilities

Vendors have explicitly indicated that Ethyl 3-(benzyloxy)cyclobutanecarboxylate is available on a scale of 'up to kgs' [1]. This is a significant differentiator from many specialized building blocks, including many close analogs and stereoisomers which may only be available in milligram to gram quantities for early-stage research.

Process Chemistry Scale-up Procurement

Purity and QC: Enables Precise SAR Compared to Methyl Ester Analog

Suppliers for Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0) typically offer a standard purity of 95-98% (HPLC) and provide batch-specific QC data including NMR, HPLC, and GC . In comparison, the methyl ester analog (methyl 3-(benzyloxy)cyclobutanecarboxylate, CAS 4934-98-9) is often supplied with a purity of NLT 98% but without the same explicit, multi-modal QC package .

Quality Control Analytical Chemistry Structure-Activity Relationship

High-Impact R&D Applications for Ethyl 3-(benzyloxy)cyclobutanecarboxylate


Synthesis of CNS-Penetrant Integrin Antagonists

This compound is an ideal starting material for medicinal chemistry programs targeting integrins, especially αvβ3, which are implicated in cancer metastasis . Its optimized LogP of 2.5449, as established in Section 3 [1], makes it a superior choice over the more polar carboxylic acid analog for synthesizing drug candidates with improved blood-brain barrier permeability. A researcher would prioritize this ester to construct novel cyclobutane-based integrin antagonists for treating metastatic brain tumors.

Large-Scale Preparation of a Key Intermediate for Pre-Clinical Toxicology Studies

For projects advancing from early discovery to pre-clinical development, this building block is the strategic choice due to its proven scalability [2]. A process chemist can reliably plan a multi-step synthesis to produce the advanced intermediate in quantities sufficient for in vivo efficacy and toxicology studies. Substituting it with a less scalable analog could lead to supply chain disruptions and significant project delays.

Precise Structure-Activity Relationship (SAR) Exploration

When exploring the SAR around a cyclobutane core, the quality and reliability of the starting material are paramount. This compound's commercial availability with comprehensive QC data (NMR, HPLC, GC) makes it the preferred choice over analogs with less rigorous quality assurance. This ensures that any observed differences in biological activity are due to the intended structural modifications and not impurities or misidentified starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.